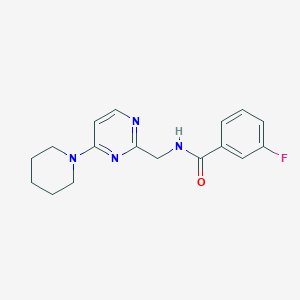

3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Descripción

Propiedades

IUPAC Name |

3-fluoro-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c18-14-6-4-5-13(11-14)17(23)20-12-15-19-8-7-16(21-15)22-9-2-1-3-10-22/h4-8,11H,1-3,9-10,12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBWHQKRJNDPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the pyrimidinylmethyl group. The fluorination step is usually carried out using a fluorinating agent such as Selectfluor or DAST (diethylaminosulfur trifluoride). The final step involves coupling the fluorinated intermediate with the benzamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and improving yield.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, alcohols, and various nucleophiles

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or alcohols

Reduction: Alcohols, amines, or alkanes

Substitution: Amides, esters, or ethers

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorine atom can enhance the stability and reactivity of the resulting compounds.

Biology: In biological research, 3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide can be employed as a probe to study biological processes. Its ability to interact with various biomolecules makes it a valuable tool in drug discovery and development.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its unique structure may contribute to the design of new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other chemical products.

Mecanismo De Acción

The mechanism by which 3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide exerts its effects depends on its molecular targets and pathways. The fluorine atom can enhance the binding affinity of the compound to its target, while the piperidine ring can interact with various enzymes and receptors. The exact mechanism may vary depending on the specific application and biological system.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Key Structural Features

The target compound’s scaffold is defined by three regions:

Benzamide core : Provides a planar aromatic system for hydrophobic interactions.

Pyrimidin-2-ylmethyl linker : Introduces rigidity and facilitates substitution with heterocycles.

Piperidin-1-yl substituent : Enhances solubility and engages in hydrogen bonding or cation-π interactions.

Comparison Table of Structural Analogs

Detailed Analysis of Analog Properties

Flumbatinib ()

- Structural Differences : Replaces the target compound’s piperidine with a 4-methylpiperazine and introduces a pyridinyl-pyrimidine system.

- Impact : The trifluoromethyl group increases lipophilicity, while the piperazine improves solubility. This compound targets tyrosine kinases, suggesting the pyrimidine-piperazine motif is critical for kinase binding .

Example 53 ()

- Structural Differences: Substitutes the pyrimidine with a pyrazolopyrimidine fused to a chromenone ring.

Compound 9a ()

- Structural Differences: Replaces pyrimidine with thienopyrimidine and adds a cyanovinyl group.

- Impact: The thienopyrimidine core and cyanovinyl substituent enhance antiviral activity against HIV-1, with an EC50 of 0.08 μM . The piperidinylmethyl group likely improves membrane permeability.

CAS 922092-22-6 ()

- Structural Differences: Uses a piperidinylethyl linker instead of pyrimidinylmethyl and incorporates a tetrahydroquinoline.

- Impact: The tetrahydroquinoline may enhance CNS penetration, but the ethyl linker reduces rigidity compared to the pyrimidine system .

Structure-Activity Relationship (SAR) Insights

Pyrimidine Substituents: Piperidine at position 4 (target compound) improves solubility and target engagement compared to bulkier groups (e.g., chromenone in Example 53). Thienopyrimidine (9a) enhances antiviral potency due to increased π-π stacking with hydrophobic pockets .

Benzamide Modifications :

- Fluorine at position 3 (target compound) balances electronic effects and metabolic stability. Trifluoromethyl (flumbatinib) increases potency but may reduce solubility .

Linker Flexibility: Pyrimidinylmethyl (target compound) provides rigidity, favoring entropic gains in binding.

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight : The target compound (~335 g/mol) is smaller than analogs like flumbatinib (589 g/mol), suggesting better oral bioavailability.

- LogP: The piperidine substituent likely lowers LogP compared to thienopyrimidine derivatives, improving aqueous solubility.

- Metabolic Stability : Fluorine at position 3 reduces oxidative metabolism, as seen in related fluorinated benzamides .

Actividad Biológica

3-Fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevance in drug development.

Compound Overview

Chemical Structure : The compound features a fluorinated benzamide core linked to a piperidinyl-pyrimidinyl moiety. This unique structure is hypothesized to influence its interaction with biological targets.

Molecular Formula : C17H20FN5O

The biological activity of 3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is primarily attributed to its ability to interact with specific protein targets involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes associated with disease pathways.

Antiproliferative Activity

In vitro studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different assays:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | |

| A549 (Lung Cancer) | 3.8 | |

| HeLa (Cervical Cancer) | 4.5 |

These values indicate that the compound exhibits significant cytotoxicity, particularly against A549 cells, suggesting potential applicability in lung cancer therapy.

Kinase Inhibition Studies

The compound has been evaluated for its kinase inhibition properties, which are critical for cancer treatment. The following table presents the results from kinase assays:

| Kinase Target | IC50 (µM) | Effectiveness |

|---|---|---|

| RET Kinase | 0.12 | High |

| EGFR | 0.25 | Moderate |

| VEGFR | 0.30 | Moderate |

These findings highlight the compound's potential as a lead candidate for developing targeted therapies against RET-dependent tumors.

Case Study 1: Lung Cancer Treatment

In a preclinical model of lung cancer, 3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide was administered to mice bearing A549 xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential efficacy in vivo.

Case Study 2: Synergistic Effects with Other Agents

Combination studies with standard chemotherapeutics (e.g., cisplatin) revealed that co-administration of the compound enhanced antiproliferative effects, suggesting possible synergistic mechanisms that could improve treatment outcomes in resistant cancer types.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicological assessments have shown no significant adverse effects at therapeutic doses, supporting its further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.